molecular formula C10H5BrN2O B12957425 3-(2-Bromooxazol-5-yl)benzonitrile

3-(2-Bromooxazol-5-yl)benzonitrile

Cat. No.: B12957425
M. Wt: 249.06 g/mol
InChI Key: ZXWYRKNVMBVTGT-UHFFFAOYSA-N
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Description

3-(2-Bromooxazol-5-yl)benzonitrile is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromooxazol-5-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the bromine and benzonitrile groups. One common method for synthesizing oxazole derivatives is the cyclization of α-haloketones with amides or nitriles. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives.

Scientific Research Applications

3-(2-Bromooxazol-5-yl)benzonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromooxazol-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the benzonitrile group can influence the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorooxazol-5-yl)benzonitrile
  • 3-(2-Fluorooxazol-5-yl)benzonitrile
  • 3-(2-Methyloxazol-5-yl)benzonitrile

Uniqueness

3-(2-Bromooxazol-5-yl)benzonitrile is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization. The benzonitrile group also contributes to its versatility in various chemical reactions and applications. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different reactivity and binding properties, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

3-(2-bromo-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5BrN2O/c11-10-13-6-9(14-10)8-3-1-2-7(4-8)5-12/h1-4,6H

InChI Key

ZXWYRKNVMBVTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(O2)Br)C#N

Origin of Product

United States

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